molecular formula C17H12N4O4S B3665675 2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide

2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide

Cat. No.: B3665675
M. Wt: 368.4 g/mol
InChI Key: ORTDYYVAFCFUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide is a compound that belongs to the class of thiazolides. Thiazolides are known for their broad-spectrum antiparasitic properties. This compound has shown potential in inhibiting the growth of kinetoplastid parasites such as Trypanosoma cruzi and Leishmania mexicana .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide typically involves the reaction of 2-nitrobenzoyl chloride with 4-(1,3-thiazol-2-ylcarbamoyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for temperature control, reaction time, and purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide involves the inhibition of key enzymes in the parasites’ metabolic pathways. The compound targets enzymes involved in the synthesis of nucleic acids and proteins, leading to the disruption of essential cellular processes and ultimately causing the death of the parasites .

Comparison with Similar Compounds

Similar Compounds

    Nitazoxanide: A broad-spectrum antiparasitic compound that is rapidly metabolized to tizoxanide in humans.

    Tizoxanide: The active metabolite of nitazoxanide, which has similar antiparasitic properties.

Uniqueness

2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide is unique due to its specific structure, which allows it to target a different set of enzymes compared to other thiazolides. This makes it a valuable compound for research into new antiparasitic treatments .

Properties

IUPAC Name

2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S/c22-15(20-17-18-9-10-26-17)11-5-7-12(8-6-11)19-16(23)13-3-1-2-4-14(13)21(24)25/h1-10H,(H,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTDYYVAFCFUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-nitro-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.